An In-depth Technical Guide to N-(Boc-PEG5)-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to N-(Boc-PEG5)-N-bis(PEG4-acid): A Branched Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of N-(Boc-PEG5)-N-bis(PEG4-acid), a versatile heterobifunctional linker. This document is intended to serve as a valuable resource for researchers and scientists engaged in bioconjugation, drug delivery, and the development of novel therapeutics, such as Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Structure and Properties
N-(Boc-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative that features a central tertiary amine functionalized with three distinct arms. One arm consists of a five-unit PEG chain capped with a tert-butyloxycarbonyl (Boc)-protected amine. The other two arms are identical, each comprising a four-unit PEG chain terminating in a carboxylic acid.
The unique trifurcated structure of this linker allows for the conjugation of multiple molecules. The Boc-protected amine provides a stable, yet readily cleavable, protecting group that can be removed under acidic conditions to reveal a primary amine. The two terminal carboxylic acids are available for conjugation to primary amines on target molecules, such as proteins, peptides, or small molecule ligands, through the formation of stable amide bonds. This is typically achieved using carbodiimide (B86325) chemistry with activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or more efficient coupling reagents like (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU).[1]
The inclusion of PEG chains enhances the solubility and bioavailability of the resulting conjugate, making it a valuable tool in drug development.
Table 1: Physicochemical Properties of N-(Boc-PEG5)-N-bis(PEG4-acid)
| Property | Value | Reference |
| Chemical Formula | C39H76N2O19 | [1][2] |
| Molecular Weight | 877.0 g/mol | [1][2] |
| CAS Number | 2093152-87-3 | [1][2] |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | |
| Storage Conditions | Store at -20°C for long-term stability | [1] |
Key Applications in Research and Drug Development
The primary application of N-(Boc-PEG5)-N-bis(PEG4-acid) is as a linker in the synthesis of complex bioconjugates. Its branched nature is particularly advantageous for creating molecules with multivalent binding capabilities or for assembling tripartite molecules like PROTACs.
PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. N-(Boc-PEG5)-N-bis(PEG4-acid) can serve as a versatile scaffold for PROTAC synthesis. For instance, one of the carboxylic acid arms can be conjugated to a ligand for the target protein, while the other carboxylic acid arm is attached to a ligand for an E3 ligase. The Boc-protected amine can be deprotected to attach a third functionality, such as a fluorescent probe or an imaging agent.
Drug Delivery and Bioconjugation
The hydrophilic PEG chains of this linker can improve the pharmacokinetic properties of conjugated drugs by increasing their solubility and circulation time. The two carboxylic acid functionalities allow for the attachment of two drug molecules or a combination of a drug and a targeting ligand, enabling the development of targeted drug delivery systems.
Experimental Protocols
The following sections provide detailed methodologies for the key chemical transformations involving N-(Boc-PEG5)-N-bis(PEG4-acid). These are general protocols and may require optimization for specific substrates and applications.
Boc Deprotection of the Terminal Amine
This protocol describes the removal of the Boc protecting group to yield a free primary amine.
Materials:
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N-(Boc-PEG5)-N-bis(PEG4-acid)
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Dichloromethane (DCM), anhydrous
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Trifluoroacetic acid (TFA)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) in anhydrous DCM (e.g., 10 mL per 100 mg of substrate) in a round-bottom flask.
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Cool the solution to 0°C in an ice bath.
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Slowly add an equal volume of TFA to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
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Redissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid) and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected product.
Amide Bond Formation with a Primary Amine
This protocol outlines the conjugation of the carboxylic acid functionalities to a molecule containing a primary amine using EDC and HATU as coupling agents.
Materials:
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N-(Boc-PEG5)-N-bis(PEG4-acid)
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Amine-containing molecule (e.g., a peptide or small molecule ligand)
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Round-bottom flask
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Magnetic stirrer
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve N-(Boc-PEG5)-N-bis(PEG4-acid) (1 equivalent) and the amine-containing molecule (2.2 equivalents) in anhydrous DMF.
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Add HATU (2.2 equivalents) and DIPEA (4.4 equivalents) to the solution and stir for 5 minutes at room temperature.
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Add EDC (2.2 equivalents) to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC or LC-MS.
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Upon completion, quench the reaction by adding a small amount of water.
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The crude product can be purified by preparative high-performance liquid chromatography (HPLC) to isolate the desired conjugate.
